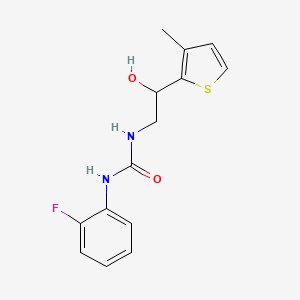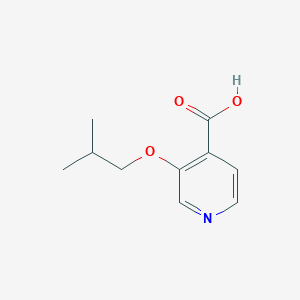![molecular formula C10H11F2NO B2998664 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine CAS No. 2197577-86-7](/img/structure/B2998664.png)
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3,3-Difluorocyclobutyl)methoxy]pyridine” is a chemical compound with the CAS Number: 2098043-37-7 . It has a molecular weight of 228.24 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-[(3,3-Difluorocyclobutyl)methoxy]pyridine” is 1S/C11H14F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-7,14H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “2-[(3,3-Difluorocyclobutyl)methoxy]pyridine” is a liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Molecular Structure
One of the key areas of research involving pyridine derivatives, like 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine, is in the synthesis of new ligands and the study of their molecular structures. For instance, Silva et al. (1997) focused on the synthesis and molecular structure of new O/N/O ligands, including bis-phenol-pyridine and bis-phenol-pyrazole, which are structurally related to the target compound. These compounds have been analyzed using X-ray analysis to understand their molecular orientations and intramolecular interactions, which are crucial for their chemical behavior and potential applications (Silva et al., 1997).
Corrosion Inhibition
Pyridine derivatives also play a significant role in the field of corrosion inhibition. Ansari et al. (2015) investigated the adsorption and inhibitory effects of pyridine derivatives on steel corrosion. These studies involve examining the effectiveness of these compounds in preventing material degradation, which is essential for industrial applications (Ansari et al., 2015).
Optical and Magnetic Properties
In the realm of material science, research on pyridine derivatives extends to examining their optical and magnetic properties. Alexandropoulos et al. (2011) reported on the creation of lanthanide clusters using pyridine derivatives, displaying unique optical and magnetic characteristics. These properties are particularly significant for applications in sensing and information storage technologies (Alexandropoulos et al., 2011).
Electrocatalysis
Jahan et al. (2012) explored the use of pyridine-functionalized graphene in metal organic frameworks for enhancing electrocatalytic activity, particularly for oxygen reduction reactions. This research is pivotal in the development of more efficient and cost-effective electrocatalysts, with potential applications in fuel cells and other energy-related technologies (Jahan et al., 2012).
Antitumor Agents
In the field of medicinal chemistry, Rostom et al. (2009) synthesized and evaluated polymethoxylated fused pyridine ring systems as antitumor agents. This research is crucial for the development of new chemotherapeutic drugs, offering potential treatments for various cancers (Rostom et al., 2009).
Antimicrobial Activities
Tamer et al. (2018) conducted studies on the antimicrobial activities of pyridine-2-carboxylic acid and its derivatives. Understanding the antimicrobial properties of these compounds can lead to the development of new antibiotics or disinfectants, addressing the growing concern of antibiotic resistance (Tamer et al., 2018).
Propriétés
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)5-8(6-10)7-14-9-3-1-2-4-13-9/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTKLLTXWINFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

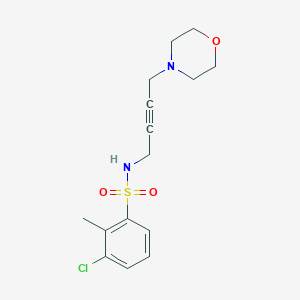
![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)
![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)
![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)
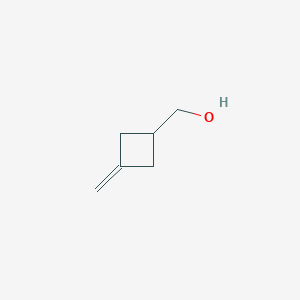
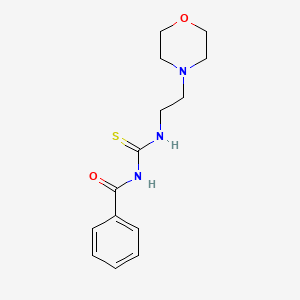
![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)
![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)
![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)
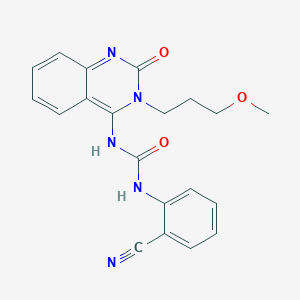
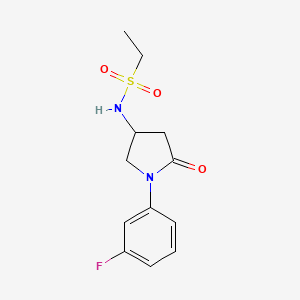
![Diethyl 5-[2-[[4-benzyl-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2998600.png)
